M1/M3 Receptor Subtype Selectivity Over M2
Revatropate demonstrates approximately 50-fold selectivity for M1 and M3 muscarinic receptor subtypes over the M2 subtype in ex vivo tissue preparations [1]. In contrast, the widely used non-selective antimuscarinic ipratropium exhibits comparable affinity for M2 and M3 receptors, resulting in functional antagonism of both subtypes [1]. This selectivity translates to a functional advantage in vivo: revatropate did not potentiate vagal nerve stimulation-induced bronchoconstriction, whereas ipratropium did, indicating that revatropate spares inhibitory prejunctional M2 autoreceptors [1].
| Evidence Dimension | Receptor subtype selectivity (M1/M3 vs. M2) and functional M2 autoreceptor sparing |
|---|---|
| Target Compound Data | 50-fold selectivity for M1/M3 over M2; no potentiation of vagal bronchoconstriction |
| Comparator Or Baseline | Ipratropium: non-selective M2/M3 antagonism; potentiates vagal bronchoconstriction |
| Quantified Difference | 50-fold M1/M3 over M2 selectivity vs. non-selective profile; preserved vs. abolished M2 autoreceptor function |
| Conditions | Guinea pig trachea (M3), rabbit vas deferens (M1), and atria (M2) ex vivo; anaesthetized guinea pig and conscious dog in vivo models. |
Why This Matters
Procurement decisions should consider that revatropate's preserved M2 autoreceptor function avoids a known mechanism of paradoxical bronchoconstriction observed with non-selective agents like ipratropium.
- [1] Alabaster VA. Discovery & development of selective M3 antagonists for clinical use. Life Sci. 1997;60(13-14):1053-60. doi:10.1016/s0024-3205(97)00047-7. View Source
